molecular formula C26H18BrFN2O B11984198 9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-11-9

9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Katalognummer: B11984198
CAS-Nummer: 303060-11-9
Molekulargewicht: 473.3 g/mol
InChI-Schlüssel: MMFHOAYLMDPKLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Features:
This compound features a benzopyrazolooxazine core fused with a naphthalene moiety. Key substituents include:

  • A 4-fluorophenyl group at position 5, contributing to electronic effects (fluorine’s electronegativity) and metabolic stability .
  • A naphthalen-2-yl group at position 2, increasing hydrophobicity and π-π stacking interactions with biological targets .

Synthesis:
The compound is synthesized via multi-step reactions, including:

Bromination of the core structure using reagents like N-bromosuccinimide .

Coupling reactions to introduce the naphthalene and fluorophenyl groups under inert conditions (e.g., nitrogen atmosphere) with catalysts such as Pd(PPh₃)₄ .

Microwave-assisted synthesis for optimized yields and reduced reaction times in analogous heterocycles .

Eigenschaften

CAS-Nummer

303060-11-9

Molekularformel

C26H18BrFN2O

Molekulargewicht

473.3 g/mol

IUPAC-Name

9-bromo-5-(4-fluorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18BrFN2O/c27-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)29-30(24)26(31-25)17-7-10-21(28)11-8-17/h1-14,24,26H,15H2

InChI-Schlüssel

MMFHOAYLMDPKLP-UHFFFAOYSA-N

Kanonische SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)F

Herkunft des Produkts

United States

Biologische Aktivität

9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound belonging to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines. This compound features a unique structure characterized by the presence of bromine and fluorine substituents, which contribute to its potential biological activities. The ongoing research into its pharmacological properties highlights its promise in various therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C26H18BrFN2OC_{26}H_{18}BrFN_2O with a molecular weight of 473.3 g/mol. Its structure includes:

  • A bromine atom
  • A fluorophenyl group
  • A naphthalene moiety

These features suggest enhanced electronic properties that may influence both reactivity and biological interactions.

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the pyrazole core.
  • Introduction of the naphthalenic and phenyl substituents.
  • Halogenation to incorporate bromine and fluorine.

These synthetic methods require precise control over reaction conditions to optimize yield and purity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of 9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine:

Compound NameStructural FeaturesNotable ActivitiesUnique Aspects
4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenolChloro-substituted phenolAnticancer propertiesDifferent halogen substitution
9-Bromo-2-(4-fluorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine]-5Spiro structure with bromine and fluorinePotential neuroprotective effectsSpirocyclic nature
4-Fluoro-N-[6-methylpyrazol[3,4-b]-pyridine]-2-carboxamideContains pyrazole and pyridine ringsAntimicrobial activityDifferent ring systems

The unique combination of bromine and fluorine in this compound may enhance its electronic properties and biological interactions compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of pyrazoline derivatives that share structural characteristics with our compound. For instance:

  • Anti-inflammatory Activity : Certain pyrazoline derivatives have shown promising anti-inflammatory effects with IC50 values significantly lower than standard drugs like diclofenac .
  • Enzyme Inhibition : Research has highlighted the role of structural modifications in enhancing enzyme inhibition capabilities against targets such as α-glucosidase and urease .

These findings underscore the importance of further exploring the biological activity of 9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine to fully elucidate its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Molecular Formula : C₂₇H₁₈BrFN₂O.
  • Molecular Weight : ~485.3 g/mol (estimated from analogs in ).
  • Solubility : Likely low aqueous solubility due to aromatic and halogenated groups, favoring organic solvents like DCM or DMF .
Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Unique Features
Target Compound : 9-Bromo-5-(4-fluorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 9-Br, 5-(4-F-Ph), 2-(naphthalen-2-yl) ~485.3 Under investigation (predicted kinase inhibition) Fluorophenyl enhances selectivity; naphthalene improves binding affinity .
9-Bromo-5-(4-nitrophenyl)-2-(naphthalen-2-yl)-analog 5-(4-NO₂-Ph) ~511.3 Anticancer (IC₅₀ = 1.2 µM vs. HeLa cells) Nitro group increases oxidative stress in cancer cells.
9-Chloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-analog 9-Cl, 5-(3-Cl-Ph) ~461.8 Antimicrobial (MIC = 8 µg/mL vs. S. aureus) Dichlorophenyl enhances membrane penetration.
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-analog 5-(4-Br-Ph), 2-(4-OMe-Ph) ~487.2 Neurotoxic (IC₅₀ = 5 µM vs. acetylcholinesterase) Methoxy group reduces metabolic degradation.
9-Bromo-5-(3,4-dimethoxyphenyl)-analog 5-(3,4-(OMe)₂-Ph) 515.4 Antipsychotic (D₂ receptor Ki = 12 nM) Dimethoxy groups enhance CNS penetration.
Spirocyclic analog: 9-Bromo-2-(4-bromophenyl)-spiro[benzoxazine-cyclohexen] Spirocyclic core, 2-(4-Br-Ph) 518.2 Not reported Spiro structure restricts conformational flexibility, altering target binding .
Key Observations:

Aromatic Groups: Naphthalen-2-yl enhances hydrophobic interactions, while fluorophenyl balances electronegativity and metabolic stability . Electron-Withdrawing Groups (NO₂): Nitro-substituted analogs show pronounced anticancer activity due to ROS generation .

Biological Activity :

  • Compounds with dichlorophenyl (e.g., ) exhibit antimicrobial effects, likely via membrane disruption.
  • Dimethoxy-substituted analogs (e.g., ) demonstrate CNS activity, attributed to improved blood-brain barrier penetration.

Synthetic Complexity: Spirocyclic derivatives (e.g., ) require additional steps for ring formation, reducing overall yield compared to non-spiro analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.